Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine

Description

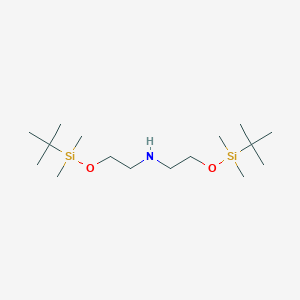

Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine is a silyl ether-protected secondary amine featuring two ethyl groups, each substituted with a tert-butyldimethylsilyl (TBDMS) ether moiety at the 2-position. This class of compounds is widely utilized in organic synthesis as intermediates, particularly for protecting hydroxyl groups during multi-step reactions. Key physical properties of the closest analog include a molecular formula of C₁₀H₂₅NO₂Si, a molar mass of 219.4 g/mol, a density of 0.887 g/mL, and a requirement for storage at 2–8°C under inert atmosphere to prevent degradation .

Properties

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxy-N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H39NO2Si2/c1-15(2,3)20(7,8)18-13-11-17-12-14-19-21(9,10)16(4,5)6/h17H,11-14H2,1-10H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOWEVQDYYJEQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCNCCO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H39NO2Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine can be synthesized through the reaction of monoethanolamine with tert-butyldimethylsilyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The reaction conditions often involve anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine undergoes various types of chemical reactions, including:

Substitution Reactions: The tert-butyldimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

Organic Synthesis

1.1 Protecting Group in Synthesis

The TBDMS group serves as an effective protecting group for alcohols and amines. This is particularly useful in multi-step synthetic pathways where selective deprotection is required. The compound can be employed to protect hydroxyl groups during the synthesis of complex molecules, allowing for the selective functionalization of other sites without interference from the protected alcohol .

1.2 Synthesis of Pharmaceutical Intermediates

this compound has been utilized in the synthesis of various pharmaceutical intermediates. For instance, it has been involved in the production of rapamycin derivatives, where its silyl-protecting group facilitates the formation of key intermediates with high yields and purity . The ability to remove the TBDMS group under mild conditions allows for straightforward access to the desired pharmaceutical compounds.

Medicinal Chemistry

2.1 Drug Formulation

This compound has been explored in the context of drug formulation, particularly as part of lipid nanoparticles for nucleic acid delivery systems. Ionizable cationic lipids, including derivatives of this compound, have shown promise in enhancing the delivery efficiency of mRNA and DNA into cells . The incorporation of such lipids into formulations can improve stability and bioavailability.

2.2 Development of Chiral Drugs

The compound's role as a chiral auxiliary has been noted in the synthesis of optically active compounds. Its use in asymmetric synthesis processes allows researchers to obtain enantiomerically enriched products, which are crucial for developing chiral drugs with specific biological activities .

Mechanism of Action

The mechanism of action of bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine involves the protection of functional groups during chemical reactions. The tert-butyldimethylsilyl groups provide steric hindrance and stability, preventing unwanted side reactions and degradation of sensitive functional groups . The compound can interact with various molecular targets and pathways, depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight structural and functional distinctions between Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine and related silyl ether-containing amines:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications | Stability |

|---|---|---|---|---|---|

| This compound (hypothetical) | C₁₈H₄₁NO₂Si₂ | 395.77 | Secondary amine, two TBDMS-O-ethyl groups | Organic synthesis intermediate; hydroxyl protection | Likely sensitive to acidic/basic hydrolysis |

| 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethan-1-amine (CAS 215297-17-9) | C₁₀H₂₅NO₂Si | 219.40 | Primary amine, TBDMS-O-ethoxyethoxy chain | Nucleophilic agent in peptide coupling; polymer precursors | Stable at 2–8°C in inert atmosphere; hydrolyzes under acidic conditions |

| Tris[2-({2-[(tert-butyldimethylsilyl)oxy]benzyl}amino)ethyl]amine | C₄₈H₇₅N₄O₃Si₃ | 906.44 | Trisubstituted amine, TBDMS-O-benzyl groups | Ligand for bio-inspired iron complexes; catalysis research | TBS groups cleaved under basic conditions |

| 2-(3,4-Bis((tert-butyldimethylsilyl)oxy)phenyl)ethanamine (DOPA-TBDMSi) | C₂₄H₄₃NO₂Si₂ | 466.85 | Primary amine, bis-TBDMS-O-phenyl group | Monomer for antifouling polymers; marine coatings | Stable during polymerization; deprotected post-synthesis |

| 2-(5-Bromopyrimidin-2-YL)ethylamine (CAS 1216240-73-1) | C₇H₁₀BrN₃ | 216.08 | Aromatic amine, bromopyrimidine moiety | Pharmaceutical intermediate; kinase inhibitor synthesis | Stable under ambient conditions; sensitive to light/oxidation |

Detailed Research Findings

Functional Diversity

- Coordination Chemistry: The tripodal structure of tris[2-({2-[(tert-butyldimethylsilyl)oxy]benzyl}amino)ethyl]amine facilitates iron coordination, mimicking enzymatic active sites for oxidation catalysis .

- Pharmaceutical Intermediates : 2-(5-Bromopyrimidin-2-YL)ethylamine is critical in synthesizing kinase inhibitors, leveraging its bromopyrimidine group for selective binding .

Biological Activity

Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine (often abbreviated as TBDMS-amine) is a silane-based compound that has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features two tert-butyldimethylsilyl (TBDMS) groups attached to an ethylamine backbone, which enhances its lipophilicity and stability in biological systems.

Biological Activity Overview

Research indicates that TBDMS-amine exhibits various biological activities, including:

- Anticancer Effects : TBDMS-amine has demonstrated antiproliferative effects on several cancer cell lines, particularly breast cancer cells (e.g., MCF-7). Its mechanism involves the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division .

- Immunosuppressive Properties : Compounds similar to TBDMS-amine have been studied for their immunosuppressive effects, potentially useful in treating autoimmune diseases. The inhibition of serine palmitoyl-CoA transferase (SPT) is a noted mechanism .

- Antiviral Activity : Some derivatives of TBDMS compounds have shown antiviral properties, making them candidates for further development in antiviral therapies .

The biological activity of TBDMS-amine can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : By binding to the colchicine site on tubulin, TBDMS-amine disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in lipid metabolism, contributing to its immunosuppressive effects .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of TBDMS-amine on MCF-7 breast cancer cells. The results indicated significant growth inhibition with an IC50 value in the low micromolar range. Flow cytometry analysis revealed that treatment with TBDMS-amine led to G2/M phase arrest and increased apoptosis markers .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| TBDMS-amine | MCF-7 | 5.0 | Tubulin inhibition |

| CA-4 analog | MDA-MB-231 | 10.0 | Colchicine-binding site |

Case Study 2: Immunosuppressive Effects

In another study, TBDMS derivatives were tested for their immunosuppressive capabilities. The results showed a reduction in T-cell proliferation in vitro, indicating potential therapeutic applications for autoimmune conditions .

| Compound | Effect on T-cells | Concentration (µM) |

|---|---|---|

| TBDMS derivative | Inhibition of proliferation | 10 |

| Control (no treatment) | 100% proliferation | - |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine, and how can its purity be validated?

- Methodological Answer : The compound is typically synthesized via silylation of diethanolamine derivatives using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. Key steps include:

- Reagent Ratios : Use a 2:1 molar ratio of TBDMSCl to the amine precursor in the presence of a base (e.g., imidazole) to ensure complete protection of hydroxyl groups .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents.

- Characterization : Confirm purity via ¹H NMR (δ ~0.1 ppm for Si(CH₃)₂, δ ~1.0 ppm for tert-butyl groups) and mass spectrometry (ESI-MS or MALDI-TOF) .

Q. How does this compound function as a ligand in coordination chemistry?

- Methodological Answer : The compound acts as a tridentate ligand due to its two oxygen atoms (from silyl ethers) and one amine nitrogen.

- Metal Binding : Test coordination with transition metals (e.g., Cu²⁺, Ni²⁺) by UV-Vis spectroscopy (d-d transitions) or cyclic voltammetry to assess redox activity .

- Stability Studies : Monitor ligand-metal complex stability under varying pH or solvent conditions using NMR or FTIR .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (Ar/N₂) due to hydrolytic instability of silyl ethers.

- PPE : Use nitrile gloves, lab coats, and eye protection.

- Waste Disposal : Neutralize residual compound with aqueous bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling predict the ligand’s coordination behavior in novel metal complexes?

- Methodological Answer :

- DFT Calculations : Optimize geometry using software (e.g., Gaussian) to predict bond lengths and angles between the ligand and metal centers. Compare with experimental X-ray crystallography data .

- Electronic Effects : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in catalytic cycles .

Q. What experimental strategies resolve contradictions in catalytic efficiency data for ligand-metal complexes?

- Methodological Answer :

- Control Variables : Systematically test solvent polarity, temperature, and counterion effects. For example, use DMF (polar aprotic) vs. THF (non-polar) to isolate solvent-driven activity changes .

- Kinetic Profiling : Conduct time-resolved in-situ IR or Raman spectroscopy to identify intermediate species and rate-determining steps .

Q. How can the ligand’s stability under oxidative/reductive conditions be systematically evaluated?

- Methodological Answer :

- Oxidative Stress Tests : Expose the ligand to H₂O₂ or O₂ and monitor degradation via GC-MS for byproducts (e.g., siloxanes).

- Reductive Stability : Use NaBH₄ or LiAlH₄ and track amine integrity via ¹H NMR .

Q. What methodologies optimize the ligand’s role in asymmetric catalysis?

- Methodological Answer :

- Chiral Modification : Introduce chiral auxiliaries (e.g., BINOL derivatives) to the amine backbone and test enantioselectivity in catalytic reactions (e.g., aldol additions).

- High-Throughput Screening : Use robotic platforms to test ligand-metal combinations in parallel reactions, analyzing yields and ee values via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.